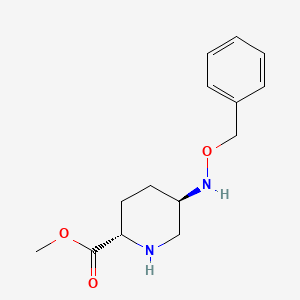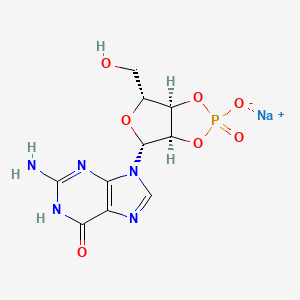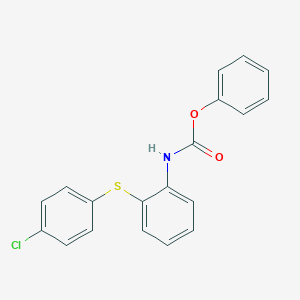
N,N’-Didescarboxymethyl-Daclatasvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Didescarboxymethyl Daclatasvir is a useful research compound. Its molecular formula is C₃₆H₄₆N₈O₂ and its molecular weight is 622.8. The purity is usually 95%.
BenchChem offers high-quality N,N'-Didescarboxymethyl Daclatasvir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Didescarboxymethyl Daclatasvir including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Therapie gegen Hepatitis C
N,N’-Didescarboxymethyl-Daclatasvir ist ein potenter Inhibitor des Hepatitis-C-Virus (HCV)-NS5A-Proteins, das eine entscheidende Rolle bei der Virusreplikation spielt. Es hat sich gezeigt, dass es eine hohe Wirksamkeit bei der Behandlung chronischer HCV-Infektionen hat, insbesondere in Kombination mit anderen antiviralen Mitteln {svg_1}.
Umnutzung der COVID-19-Behandlung
Die Forschung hat die Umnutzung von Daclatasvir für die Behandlung von COVID-19 untersucht, da es antivirale Eigenschaften besitzt. Obwohl keine antivirale Behandlung eine Wirksamkeit bei der Reduzierung der COVID-19-Mortalität gezeigt hat, hat Daclatasvir eine klinische Verbesserung nahegelegt, obwohl umfangreichere Studien erforderlich sind, um schlüssige Ergebnisse zu erzielen {svg_2}.
Pharmakokinetik und Medikamenteninteraktionsstudien
Das pharmakokinetische Profil von Daclatasvir wurde umfassend untersucht. Es wird schnell resorbiert und hat eine moderate Eliminationshalbwertszeit, was es für die einmal tägliche Dosierung geeignet macht. Seine Wechselwirkungen mit anderen Medikamenten, insbesondere mit denen, die durch Cytochrom P450 3A4 metabolisiert werden, wurden charakterisiert, was wertvolle Informationen für Kombinationstherapien liefert {svg_3}.
Genotypische Abdeckung und Resistenzstudien
Es wurde gezeigt, dass die Verbindung eine breite genotypische Abdeckung gegen verschiedene HCV-Stämme hat und eine moderat hohe genetische Barriere gegen Resistenzen aufweist. Dies macht es zu einer wertvollen Option für die Behandlung von Infektionen mit verschiedenen HCV-Genotypen und für Patienten, die auf vorherige Behandlungen nicht angesprochen haben {svg_4}.
Computergestütztes Wirkstoffdesign und Molekulardynamik
Daclatasvir wurde in computergestützten Studien verwendet, darunter Docking-Simulationen und Molekulardynamik, um seine Bindungsmechanismen zu verstehen und neue Analoga mit verbesserter Wirksamkeit und reduziertem Resistenzpotenzial zu entwickeln {svg_5}.
Netzwerkpharmakologie und Systembiologie
Die Rolle der Verbindung in der Netzwerkpharmakologie wird untersucht, insbesondere im Zusammenhang mit SARS-CoV-2, um ihre Auswirkungen auf virale und zelluläre Wirtsnetzwerke zu verstehen. Dieser systembiologische Ansatz zielt darauf ab, neue therapeutische Ziele aufzudecken und Medikamentenkombinationen für bessere klinische Ergebnisse zu optimieren {svg_6}.
Wirkmechanismus
Target of Action
N,N’-Didescarboxymethyl Daclatasvir, a derivative of Daclatasvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . Its primary target is NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus particles .
Mode of Action
N,N’-Didescarboxymethyl Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A . It binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . It targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Biochemical Pathways
The binding of N,N’-Didescarboxymethyl Daclatasvir to NS5A disrupts the biochemical pathways involved in the replication of the HCV RNA genome and the assembly of the virus particles . This disruption prevents the formation of new HCV replication complexes, thereby inhibiting the replication of the virus .
Pharmacokinetics
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h . It has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir . These ADME properties impact the bioavailability of the drug, influencing its therapeutic efficacy.
Result of Action
The result of N,N’-Didescarboxymethyl Daclatasvir’s action is the inhibition of HCV replication, leading to a reduction in the viral load . This leads to significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The action of N,N’-Didescarboxymethyl Daclatasvir can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. Strong inhibitors of cytochrome P450 3A4 require a reduction in the dose of daclatasvir from 60 to 30 mg once daily . On the other hand, moderate inducers of cytochrome P450 3A4 require an increase in the dose of daclatasvir from 60 to 90 mg once daily . Co-administration of daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .
Safety and Hazards
Zukünftige Richtungen
Daclatasvir was approved for use in the European Union in 2014, and the United States and India in 2015 . It is on the World Health Organization’s List of Essential Medicines . The brand Daklinza is being withdrawn by Bristol Myers Squibb in countries where the drug is not typically prescribed, and Bristol Myers Squibb says it will not enforce its patents in those countries .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-Didescarboxymethyl Daclatasvir involves the conversion of Daclatasvir to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Daclatasvir", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve Daclatasvir in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 1 hour.", "Step 3: Acidify the solution with hydrochloric acid to pH 2.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Wash the organic layer with water and brine.", "Step 6: Dry the organic layer over sodium sulfate.", "Step 7: Evaporate the solvent to obtain N,N'-Didescarboxymethyl Daclatasvir as a solid." ] } | |
CAS-Nummer |
1009119-18-9 |
Molekularformel |
C₃₆H₄₆N₈O₂ |
Molekulargewicht |
622.8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)




![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)
